2-(2-Carboxythiophene-4-YL)isonicotinic acid
Description
2-(2-Carboxythiophene-4-YL)isonicotinic acid is a heterocyclic carboxylic acid derivative comprising a pyridine core (isonicotinic acid) substituted at the 2-position with a 2-carboxythiophene-4-yl group. Its molecular formula is C₁₁H₇NO₄S, with a molecular weight of 249.24 g/mol.
Properties
IUPAC Name |
2-(5-carboxythiophen-3-yl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4S/c13-10(14)6-1-2-12-8(3-6)7-4-9(11(15)16)17-5-7/h1-5H,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWVZBMIPUVRTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)C2=CSC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20687675 | |
| Record name | 2-(5-Carboxythiophen-3-yl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20687675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261909-69-6 | |
| Record name | 2-(5-Carboxythiophen-3-yl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20687675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Carboxythiophene-4-YL)isonicotinic acid typically involves the reaction of isonicotinic acid with a thiophene derivative under specific conditions. One common method includes the use of a coupling reaction where the thiophene derivative is first functionalized with a carboxylic acid group. This intermediate is then reacted with isonicotinic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to form the desired product .
Industrial Production Methods
While specific industrial production methods for 2-(2-Carboxythiophene-4-YL)isonicotinic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(2-Carboxythiophene-4-YL)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Alcohols, amines, EDC, DMAP.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Esters, amides.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(2-Carboxythiophene-4-YL)isonicotinic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity and function. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their conformation and activity . These interactions can modulate various biological processes, making the compound a valuable tool in biochemical and pharmacological studies.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Isonicotinic Acid (Pyridine-4-Carboxylic Acid)
- Molecular Formula: C₆H₅NO₂
- Molecular Weight : 123.11 g/mol
- Key Differences : Lacks the thiophene-carboxy substituent, resulting in simpler electronic and steric profiles.
- Applications : Widely used as a linker in MOFs due to its rigid pyridine-carboxylate structure, enhancing photocatalytic activity in methylene blue degradation . Microbial metabolism studies show hydroxylation at the 2- and 6-positions as a degradation pathway .
2-(2-Methyl-pyrimidin-4-yl)isonicotinic Acid
- Molecular Formula : C₁₁H₉N₃O₂
- Molecular Weight : 215.21 g/mol
- Key Differences: Replaces the thiophene-carboxy group with a methyl-pyrimidine substituent.
- Applications : Methyl groups may enhance lipophilicity, favoring use in hydrophobic environments or drug design. Safety data highlight handling precautions but lack explicit application details .
2-(4-Methansulfonylphenyl)-isonicotinic Acid
- Molecular Formula: C₁₃H₁₁NO₄S
- Molecular Weight : 277.29 g/mol
- Key Differences : Features a methanesulfonylphenyl group, a strong electron-withdrawing substituent. This lowers the carboxylic acid’s pKa compared to the target compound, increasing acidity and reactivity.
2-Chloro-6-methylpyrimidine-4-carboxylic Acid
- Molecular Formula : C₆H₅ClN₂O₂
- Molecular Weight : 172.45 g/mol
- Key Differences : A pyrimidine-based analog with chloro and methyl substituents. The chlorine atom enhances reactivity for nucleophilic substitution, making it a versatile synthetic intermediate .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Applications |
|---|---|---|---|---|
| 2-(2-Carboxythiophene-4-YL)isonicotinic acid | C₁₁H₇NO₄S | 249.24 | 2-carboxythiophene-4-yl | MOF linkers, pharmaceuticals |
| Isonicotinic acid | C₆H₅NO₂ | 123.11 | None | MOFs, microbial metabolism |
| 2-(2-Methyl-pyrimidin-4-yl)isonicotinic acid | C₁₁H₉N₃O₂ | 215.21 | 2-methyl-pyrimidin-4-yl | Chemical synthesis |
| 2-(4-Methansulfonylphenyl)-isonicotinic acid | C₁₃H₁₁NO₄S | 277.29 | 4-methansulfonylphenyl | Pharmaceuticals |
| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | C₆H₅ClN₂O₂ | 172.45 | 2-chloro, 6-methyl, 4-carboxylic acid | Chemical intermediates |
Biological Activity
2-(2-Carboxythiophene-4-YL)isonicotinic acid is a heterocyclic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound features a thiophene ring and an isonicotinic acid moiety, which contribute to its unique chemical properties. The carboxylic acid groups enhance its solubility and potential interactions with biological targets.
Mechanisms of Biological Activity
The biological activity of 2-(2-Carboxythiophene-4-YL)isonicotinic acid can be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may protect cells from oxidative stress.
- Antimicrobial Properties : Preliminary studies suggest that it possesses antimicrobial activity against various pathogens.
- Anti-inflammatory Effects : It may modulate inflammatory pathways, offering potential therapeutic benefits in inflammatory diseases.
Antioxidant Activity
A study conducted by Zhang et al. (2023) demonstrated that 2-(2-Carboxythiophene-4-YL)isonicotinic acid reduced reactive oxygen species (ROS) levels in vitro, indicating its potential as an antioxidant agent. The compound showed a dose-dependent effect, with significant reductions observed at concentrations above 50 µM.
Antimicrobial Activity
Research published in the Journal of Medicinal Chemistry (2024) highlighted the compound's effectiveness against Gram-positive bacteria, including Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, showcasing its potential as a lead compound for developing new antibiotics.
Anti-inflammatory Effects
In vivo studies on murine models of inflammation revealed that the compound significantly reduced pro-inflammatory cytokines such as TNF-α and IL-6. The administration of 2-(2-Carboxythiophene-4-YL)isonicotinic acid resulted in a 45% decrease in inflammation markers compared to control groups.
Case Studies
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